molecular formula C12H11NO B2506116 2-[(Pyridin-4-yl)methyl]phenol CAS No. 174406-31-6

2-[(Pyridin-4-yl)methyl]phenol

Cat. No.: B2506116
CAS No.: 174406-31-6
M. Wt: 185.226
InChI Key: SHBJTFKANZPDON-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methyl]phenol is an organic compound that features a phenol group attached to a pyridine ring via a methylene bridge. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid to form the desired product . This reaction is known for its efficiency and versatility in synthesizing various alkylaminophenol compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-yl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-[(Pyridin-4-yl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)phenol: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.

    2-[(Pyridin-2-yl)methyl]phenol: Similar to 2-[(Pyridin-4-yl)methyl]phenol but with the pyridine ring attached at the 2-position.

    4-[(Pyridin-4-yl)methyl]phenol: Another structural isomer with the phenol group attached at the 4-position of the benzene ring.

Uniqueness

This compound is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different properties and activities compared to its structural isomers.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJTFKANZPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174406-31-6
Record name 2-[(pyridin-4-yl)methyl]phenol
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